Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate is an organic compound characterized by the presence of an ethyl ester group, a dimethoxyphenyl group, and an oxooctanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate typically involves the esterification of 8-(2,4-dimethoxyphenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 8-(2,4-dimethoxyphenyl)-8-oxooctanoic acid.
Reduction: 8-(2,4-dimethoxyphenyl)-8-hydroxyoctanoate.
Substitution: Corresponding amides or alcohol derivatives.
Scientific Research Applications
Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
8-(2,4-dimethoxyphenyl)-8-oxooctanoic acid: Lacks the ethyl ester group.
Ethyl 8-(2,4-dimethoxyphenyl)-8-hydroxyoctanoate: Reduced form with a hydroxyl group.
Uniqueness: Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ester group makes it more lipophilic compared to its acid counterparts, potentially enhancing its ability to penetrate biological membranes.
Properties
IUPAC Name |
ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-16(19)15-12-11-14(21-2)13-17(15)22-3/h11-13H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOTVDXMITXBGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645815 |
Source
|
Record name | Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-23-1 |
Source
|
Record name | Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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